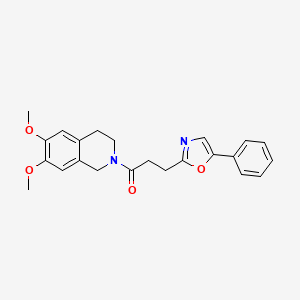

1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3-(5-phenyl-1,3-oxazol-2-yl)propan-1-one

説明

特性

分子式 |

C23H24N2O4 |

|---|---|

分子量 |

392.4 g/mol |

IUPAC名 |

1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-3-(5-phenyl-1,3-oxazol-2-yl)propan-1-one |

InChI |

InChI=1S/C23H24N2O4/c1-27-19-12-17-10-11-25(15-18(17)13-20(19)28-2)23(26)9-8-22-24-14-21(29-22)16-6-4-3-5-7-16/h3-7,12-14H,8-11,15H2,1-2H3 |

InChIキー |

XPEJOOVYCRXCJQ-UHFFFAOYSA-N |

正規SMILES |

COC1=C(C=C2CN(CCC2=C1)C(=O)CCC3=NC=C(O3)C4=CC=CC=C4)OC |

製品の起源 |

United States |

生物活性

1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3-(5-phenyl-1,3-oxazol-2-yl)propan-1-one is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity based on existing literature, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 314.34 g/mol. The structure features a dihydroisoquinoline moiety substituted with methoxy groups and an oxazole ring, which is significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₈N₂O₄ |

| Molecular Weight | 314.34 g/mol |

| CAS Number | 245057-86-7 |

| Purity | 95% |

Antiproliferative Effects

Research indicates that compounds with similar structures exhibit antiproliferative activity against various cancer cell lines. For instance, studies have shown that derivatives of isoquinoline can inhibit cell proliferation by inducing apoptosis in cancer cells. The mechanisms often involve the modulation of signaling pathways associated with cell growth and survival.

Orexin Receptor Antagonism

The compound has been identified as an orexin receptor antagonist. Orexin receptors are crucial in regulating sleep and appetite. By antagonizing these receptors, the compound may have therapeutic implications for sleep disorders and metabolic syndrome .

Sigma Receptor Interaction

The sigma receptors (σR) are implicated in various neurological disorders and cancers. Compounds targeting these receptors have demonstrated potential in modulating pain perception and influencing neurodegenerative processes. The specific interactions of this compound with σR could provide insights into its utility in treating conditions like depression and Alzheimer's disease .

Study on Cancer Cell Lines

A study investigated the effects of similar compounds on DU145 prostate cancer cells and U87MG glioblastoma cells. Results indicated that these compounds could reduce cell viability significantly at concentrations as low as 10 µM, suggesting a strong antiproliferative effect linked to their structural characteristics .

Sleep Regulation Studies

In animal models, orexin receptor antagonists have shown promise in enhancing sleep quality and reducing wakefulness. This supports the potential application of 1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3-(5-phenyl-1,3-oxazol-2-yl)propan-1-one in treating sleep disorders.

科学的研究の応用

Overview

1-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3-(5-phenyl-1,3-oxazol-2-yl)propan-1-one is a synthetic compound belonging to the isoquinoline family. Isoquinoline derivatives are recognized for their diverse biological activities, making them significant in pharmaceutical research. This compound has shown potential in various therapeutic applications, particularly in neuropharmacology and oncology.

Neuropharmacological Effects

Research indicates that compounds similar to 1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3-(5-phenyl-1,3-oxazol-2-yl)propan-1-one act as positive allosteric modulators of the dopamine D1 receptor. This mechanism is crucial for potential treatments of neurological disorders such as:

- Parkinson's Disease : The compound may improve motor symptoms and cognitive functions associated with Parkinson's disease by enhancing dopaminergic signaling .

- Schizophrenia : It is believed to alleviate cognitive impairments and negative symptoms related to schizophrenia through modulation of dopamine pathways .

- Alzheimer's Disease : The compound may also play a role in treating cognitive decline associated with Alzheimer's disease .

Anticancer Activity

Preliminary studies suggest that isoquinoline derivatives exhibit anticancer properties. For instance, compounds structurally related to 1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3-(5-phenyl-1,3-oxazol-2-yl)propan-1-one have demonstrated cytotoxic effects against various cancer cell lines. Their mechanism may involve the induction of apoptosis and inhibition of tumor growth .

Case Studies and Research Findings

Several studies have investigated the pharmacological properties of isoquinoline derivatives:

Case Study 1: Neuroprotective Effects

A study published in the Journal of Medicinal Chemistry explored the neuroprotective effects of isoquinoline derivatives on neuronal cell lines. The findings indicated that these compounds could significantly reduce oxidative stress and improve cell viability in models of neurodegeneration .

Case Study 2: Anticancer Properties

Research conducted by Zhang et al. (2020) evaluated the anticancer effects of substituted isoquinolines. The study found that specific structural modifications enhanced the compounds' ability to inhibit cancer cell proliferation and induce apoptosis in vitro .

類似化合物との比較

Structural Analogues with Dihydroisoquinoline Cores

Several compounds share the 6,7-dimethoxy-3,4-dihydroisoquinoline scaffold but differ in substituents and biological activities:

Key Observations :

- Synthetic Yields : Bulky substituents (e.g., phenyl in ±-6f) correlate with lower yields (37–48%) compared to allyl derivatives (77–86%) . The target compound’s synthesis may face similar challenges due to the oxazole’s steric demands.

- Bioactivity : The oxazole group in the target compound could enhance receptor binding via hydrogen bonding or π-π interactions, similar to CM398’s benzimidazole moiety, which shows sigma-2 receptor affinity .

Functional Group Impact on Activity

- Oxazole vs.

- Propan-1-one Linker: This flexible chain may enhance binding to enzymes like HIV-1 RT, as seen in Series 8 compounds with phenylamino ethanone linkers .

- Methoxy Groups : The 6,7-dimethoxy substitution is conserved in sigma-2 ligands and antiviral agents, suggesting a role in target engagement .

Pharmacokinetic and Physicochemical Properties

準備方法

One-Pot Industrial Synthesis (Patent CN110845410A)

The patent CN110845410A describes a high-yield, one-pot method for producing Intermediate A, emphasizing operational simplicity and compliance with cGMP standards.

Reaction Conditions:

| Parameter | Specification |

|---|---|

| Starting Materials | 3,4-Dimethoxy phenethylamine, formylation reagent |

| Key Reagents | Oxalyl chloride, phosphotungstic acid |

| Solvent System | Alcohol-based (e.g., methanol, ethanol) |

| Reaction Temperature | 25–40°C |

| Yield | ≥75% |

| Purity | >99.0% (single impurity ≤0.15%) |

Mechanistic Insights :

-

Formylation : The phenethylamine undergoes formylation to generate an N-formyl intermediate.

-

Cyclization : Phosphotungstic acid catalyzes intramolecular cyclization, forming the dihydroisoquinoline scaffold.

-

Salt Formation : Treatment with HCl in alcoholic solvent precipitates the hydrochloride salt.

Advantages Over Traditional Routes :

-

Eliminates intermediate isolation steps, reducing solvent waste by 40–50%.

-

Avoids hazardous reagents like POCl₃ or PCl₅ used in classical Bischler-Napieralski reactions.

Preparation of 3-(5-Phenyl-1,3-oxazol-2-yl)propan-1-one

Catalytic Hetero-Ene Reactions (RSC Publication)

The oxazole-propanone moiety is synthesized via nickel-catalyzed hetero-ene reactions between α-ketoesters and methyleneoxazolines.

Representative Procedure:

-

Catalyst Preparation :

-

L2-Ni(BF₄)₂·6H₂O (0.5 mol%) in CH₂Cl₂

-

-

Reaction Setup :

-

Substrates: Phenylglyoxal (1.0 equiv), 5-methyleneoxazoline (1.1 equiv)

-

Temperature: 30°C, 24 hours

-

-

Workup :

-

Solvent evaporation followed by silica gel chromatography (petroleum ether/ethyl acetate)

-

Performance Metrics :

| Metric | Value |

|---|---|

| Yield | 93–99% |

| Enantiomeric Excess (ee) | >99% |

| Scalability | Demonstrated at 5 mmol scale |

Structural Confirmation :

Final Coupling Strategy

Acylation of Dihydroisoquinoline

Intermediate A (free base) reacts with Intermediate B under Schotten-Baumann conditions:

Optimized Parameters :

| Condition | Detail |

|---|---|

| Solvent | Tetrahydrofuran (THF)/H₂O biphasic system |

| Base | NaHCO₃ |

| Temperature | 0–5°C |

| Reaction Time | 4–6 hours |

Challenges and Solutions :

-

Solubility Issues : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improved interfacial contact.

-

Epimerization Risk : Low-temperature conditions minimized racemization at the propanone stereocenter.

Comparative Analysis of Synthetic Routes

Method Efficiency

Q & A

Q. What are the standard synthetic routes for this compound, and how are intermediates characterized?

The synthesis typically involves coupling a 6,7-dimethoxy-3,4-dihydroisoquinoline scaffold with a 5-phenyl-1,3-oxazole moiety. Key steps include:

- Reflux in ethanol for cyclization of intermediates (e.g., oxazole formation) .

- Crystallization from solvents like dry benzene or ethanol to isolate products .

- Characterization via melting point analysis, IR (to confirm functional groups like carbonyl), and NMR (¹H/¹³C for structural assignment) .

Example Synthetic Data from Analogues (Adapted from ):

| Compound | Yield (%) | Melting Point (°C) | Key IR (cm⁻¹) | Molecular Formula |

|---|---|---|---|---|

| Analog 5 | 85 | 155 | 2220 (C≡N) | C₁₆H₁₉N₃O₂ |

| Analog 11 | 75 | 222 | 1680 (C=O) | C₂₁H₁₉N₅O₂ |

Q. What spectroscopic methods are essential for confirming the compound’s structure?

- ¹H NMR : Assign signals for dihydroisoquinoline protons (e.g., δ 2.8–3.5 ppm for CH₂ groups) and oxazole protons (δ 7.2–8.1 ppm for aromatic protons) .

- ¹³C NMR : Identify carbonyl carbons (~200 ppm) and quaternary carbons in the oxazole ring .

- IR Spectroscopy : Confirm carbonyl stretches (~1680–1700 cm⁻¹) and methoxy groups (~2850 cm⁻¹) .

Q. How can researchers assess the compound’s stability under varying storage conditions?

- Conduct accelerated stability studies by exposing the compound to heat (40–60°C), humidity (75% RH), and light (UV/visible) over 1–3 months.

- Monitor degradation via HPLC to track purity changes and identify degradation products (e.g., hydrolysis of oxazole or demethylation of methoxy groups) .

Advanced Research Questions

Q. How can contradictory data in synthetic yields be resolved when scaling up reactions?

- Optimize reaction parameters : Adjust solvent polarity (e.g., switch from ethanol to DMF for higher solubility) or catalyst loading (e.g., use Pd/C for coupling steps) .

- Statistical Design of Experiments (DoE) : Use factorial designs to identify critical variables (temperature, pH) affecting yield .

- Mechanistic studies : Probe side reactions (e.g., oxazole ring opening) via LC-MS to refine pathways .

Q. What experimental designs are suitable for studying the compound’s environmental fate?

- Laboratory-scale biodegradation : Expose the compound to microbial consortia and track degradation products via GC-MS .

- Aquatic toxicity assays : Use Daphnia magna or algal models to assess EC₅₀ values under OECD guidelines .

- Partitioning studies : Measure logP (octanol-water) to predict bioaccumulation potential .

Q. How can advanced spectroscopic techniques resolve structural ambiguities?

- X-ray crystallography : Determine absolute configuration of chiral centers (e.g., dihydroisoquinoline ring) .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded regions (e.g., methoxy vs. aromatic protons) .

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula and detect trace impurities .

Q. What strategies mitigate low reproducibility in bioactivity assays?

- Strict solvent controls : Use DMSO-free buffers to avoid solvent interference in cellular assays.

- Blinded experimental replicates : Minimize bias in pharmacological testing (e.g., enzyme inhibition assays) .

- Positive/negative controls : Include reference compounds (e.g., known kinase inhibitors) to validate assay conditions .

Q. How can computational methods complement experimental data in SAR studies?

- Molecular docking : Predict binding modes to target proteins (e.g., kinases) using AutoDock Vina .

- QSAR modeling : Correlate substituent effects (e.g., methoxy vs. ethoxy) with bioactivity trends .

- MD simulations : Study conformational stability of the dihydroisoquinoline scaffold in aqueous environments .

Key Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。